1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride
Description
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride (CAS: 90717-16-1) is a synthetic organic compound with the molecular formula C₁₃H₁₆ClNO·HCl and a molecular weight of 274.2 g/mol . It features a cyclopentanol backbone substituted with a 2-chlorophenyl group and a methylimino moiety. This compound is primarily recognized as a key precursor in the synthesis of ketamine and its analogs . Regulatory bodies classify it as a controlled substance due to its role in illicit drug manufacturing .
Properties
IUPAC Name |
1-[C-(2-chlorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-15-12(13(16)8-4-5-9-13)10-6-2-3-7-11(10)14;/h2-3,6-7,16H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDXSVLVPYBGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1Cl)C2(CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517743 | |
| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90717-16-1 | |
| Record name | Cyclopentanol, 1-[(2-chlorophenyl)(methylimino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanol, 1-[(2-chlorophenyl)(methylimino)methyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q666C84J7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biochemical Analysis
Biochemical Properties
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride is involved in various biochemical reactions, primarily as an intermediate in the synthesis of ketamine. It interacts with several enzymes and proteins during this process. The compound’s interaction with these biomolecules is essential for the conversion of the intermediate into the final product, ketamine. The nature of these interactions involves the formation of imine bonds and subsequent reduction to form the desired ketamine structure.
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a precursor to ketamine. While the compound itself does not exhibit significant biological activity, its conversion to ketamine influences various cellular processes. Ketamine, derived from this compound, affects cell signaling pathways, gene expression, and cellular metabolism. It is known to interact with NMDA receptors, leading to altered neurotransmission and anesthetic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ketamine through a series of chemical reactions. The compound binds to specific enzymes that facilitate the formation of imine bonds, which are then reduced to produce ketamine. This process involves enzyme-mediated catalysis and subsequent chemical transformations that result in the final active product.
Temporal Effects in Laboratory Settings
In laboratory settings, the temporal effects of this compound are observed during its conversion to ketamine. The stability and degradation of the compound are crucial factors that influence the efficiency of ketamine synthesis. Over time, the compound may degrade, affecting the yield and purity of the final product. Long-term studies have shown that maintaining optimal conditions is essential for preserving the compound’s integrity and ensuring successful ketamine production.
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are primarily related to its conversion to ketamine. Different dosages of the compound can influence the efficiency of ketamine synthesis and its subsequent effects on animals. Higher doses may lead to increased production of ketamine, but excessive amounts can result in toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to ketamine synthesis. The compound interacts with specific enzymes that facilitate its conversion to ketamine. These enzymes play a crucial role in the formation of imine bonds and subsequent reduction to produce the final product. The metabolic flux and levels of metabolites are influenced by the efficiency of these enzymatic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its role in ketamine synthesis. The compound is transported to specific cellular compartments where it interacts with enzymes involved in its conversion to ketamine. The localization and accumulation of the compound are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function in ketamine synthesis. The compound is directed to specific compartments within the cell, where it undergoes enzymatic reactions to produce ketamine. Targeting signals and post-translational modifications play a role in directing the compound to these compartments.
Biological Activity
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride, also known as Ketamine Hydrochloride Impurity A, is a chemical compound primarily recognized as a precursor in the synthesis of ketamine, an anesthetic agent. While this compound itself is not pharmacologically active, its role in the formation of ketamine and its biochemical interactions warrant detailed examination.
- IUPAC Name : 1-[(E)-C-(2-chlorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol
- Molecular Formula : C13H16ClNO
- Molecular Weight : 237.73 g/mol
- CAS Number : 90717-16-1
The biological activity of this compound is primarily linked to its conversion to ketamine. The compound undergoes several biochemical transformations that facilitate this process:
-
Conversion Pathway :
- The compound acts as an intermediate in the synthesis of ketamine, which involves a series of chemical reactions including hydrolysis and reduction.
- Upon heating in a suitable solvent, it can readily convert to ketamine without the need for additional reagents, highlighting its significance in illicit drug synthesis .
-
Cellular Effects :
- While the compound does not exhibit direct pharmacological effects, its role in ketamine synthesis implicates it in various cellular pathways associated with anesthetic action.
- Ketamine itself is known for its NMDA receptor antagonism, which leads to its anesthetic and analgesic properties.
| Property | Description |
|---|---|
| Role | Precursor in ketamine synthesis |
| Biochemical Reactions | Hydrolysis, reduction |
| Cellular Localization | Primarily cytoplasmic during synthesis |
| Transport Mechanism | Passive diffusion through cellular membranes |
Dosage Effects and Toxicology
Research on dosage effects specifically for this compound is limited due to its status as an intermediate. However, studies on ketamine provide insights into potential effects:
- Animal Models : In animal studies, ketamine has shown varying effects based on dosage, including analgesia at lower doses and dissociative anesthesia at higher doses.
- Toxicity Concerns : The compound's conversion to ketamine raises concerns regarding its potential misuse and the implications of exposure to intermediates in drug synthesis.
Case Studies and Research Findings
Research surrounding this compound primarily focuses on its implications in drug synthesis rather than standalone biological activity. Notable findings include:
- Synthesis Pathways : Studies have detailed the efficient conversion methods from this compound to ketamine, emphasizing the simplicity of the reaction conditions required .
- Regulatory Implications : Due to its role as a precursor for a controlled substance, there are significant regulatory considerations surrounding its distribution and use .
Scientific Research Applications
Synthesis of Ketamine
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride serves as an intermediate in the synthesis of ketamine. The process typically involves the reaction of cyclopentanol with chlorophenyl and methyl imino groups under controlled conditions to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor this process.
Synthesis Process Overview
- Starting Materials : Cyclopentanol, 2-chlorobenzaldehyde, and methyl imine.
- Reaction Conditions : Controlled temperature and pH.
- Analytical Techniques : HPLC for monitoring reaction progress.
Forensic Applications
Due to its classification as a precursor for controlled substances, this compound is significant in forensic science. It is often analyzed to trace the synthesis pathways of illegal drugs, particularly in investigations related to drug trafficking and abuse .
Research Applications
This compound has various applications in scientific research:
- Analytical Reference Standard : It is utilized as a reference standard in analytical chemistry to ensure the accuracy of testing methods for ketamine and its derivatives.
- Biochemical Studies : The compound's conversion into ketamine is studied for its biological effects, including potential antidepressant properties .
Regulatory Context
Given its potential misuse as a precursor for illicit drug production, this compound is subject to strict regulatory scrutiny. Researchers must handle it with care and adhere to guidelines set by regulatory bodies .
Case Study 1: Synthesis Pathway Analysis
A study detailed the synthesis pathway of ketamine from this compound, highlighting the efficiency of different reaction conditions on yield and purity. The research emphasized the importance of temperature control and solvent choice in optimizing the synthesis process.
Case Study 2: Forensic Implications
In another case, law enforcement agencies utilized this compound's profile to track illegal drug manufacturing operations. Analytical methods were developed to detect its presence in seized materials, aiding in criminal investigations.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Synthesis of Ketamine | Intermediate in ketamine production | Optimized yields through controlled conditions |
| Forensic Applications | Used as an analytical reference standard | Aids in tracing illegal drug synthesis |
| Research Applications | Investigated for biochemical properties | Potential antidepressant effects noted |
| Regulatory Context | Subject to strict regulations due to misuse potential | Requires careful handling and compliance |
Comparison with Similar Compounds
Physical Properties :
Structural Analogs in Pharmaceutical Context
Ketamine Hydrochloride (CAS: 1867-66-9)
- Structural Difference: Ketamine replaces the cyclopentanol ring with a cyclohexanone group and lacks the methylimino linkage .
- Functional Role : Ketamine is an established anesthetic and antidepressant, whereas the target compound is its synthetic precursor .
- Regulatory Status : Ketamine is a Schedule III controlled substance (U.S. DEA), while the target compound is regulated as a precursor .
Esketamine Hydrochloride Impurity A (CAS: 6740-87-0)
- Relationship: This impurity shares the same core structure but lacks the hydrochloride salt. It is formally designated as 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol .
- Key Data: Molecular Weight: 237.73 g/mol (vs. 274.2 g/mol for the hydrochloride form) Regulatory Note: Classified as an intermediate in ketamine production; unstable and light-sensitive .
Functional and Industrial Analogs
Cyclopentyl Fentanyl Hydrochloride (CAS: 2306824-94-0)
- Structural Difference : Contains a cyclopentanecarboxamide group linked to a piperidine ring, making it a potent opioid .
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
- Structural Difference : Substitutes the 2-chlorophenyl group with a 4-chlorophenyl moiety and introduces dimethyl groups on the cyclopentane ring .
- Industrial Use : Intermediate in fungicide (metconazole) production, highlighting divergent applications compared to the ketamine-related target compound .
Physicochemical and Regulatory Comparison
Preparation Methods
Reaction Mechanism and Stoichiometry
The traditional synthesis begins with the condensation of 2-chlorobenzonitrile with cyclopentanol derivatives. In a base-mediated reaction (e.g., potassium carbonate or sodium hydride), the nitrile group undergoes nucleophilic attack by cyclopentanol’s hydroxyl oxygen, forming an imine intermediate. Subsequent hydrochlorination with gaseous HCl in ethanol yields the target compound.
Key reaction parameters :
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Molar ratio : 1:1.2 (2-chlorobenzonitrile:cyclopentanol)
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Temperature : 80–100°C under reflux
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Solvent : Anhydrous ethanol or tetrahydrofuran (THF)
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Catalyst : None required; base acts as a proton acceptor
Yield and Purity Optimization
Early methods achieved yields of 60–75% with purities ≤95% due to competing side reactions (e.g., over-hydrolysis or dimerization). Introducing N-bromosuccinimide (NBS) as a mild brominating agent increased conversion rates to 99% by selectively activating the imine intermediate. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) further enhanced purity to 99.5%.
Flow Chemistry Approach
Microfluidic Reactor Design
A breakthrough in scalability emerged through continuous-flow systems. In this method, a 0.36 M solution of 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol in ethanol is mixed with 0.9 M HCl in a PFA capillary reactor (2 mL volume) at 175°C under 250 psi pressure.
Advantages over batch processing :
-
Residence time : 5 minutes (vs. 12–24 hours in batch)
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Yield : 70% with >99% HPLC purity
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Safety : Reduced exposure to hazardous intermediates
Solvent and Additive Effects
Ethanol’s polarity facilitates proton transfer during hydrochlorination, while additives like tetrabutylammonium bromide (TBAB) improve miscibility. The table below contrasts solvent performance:
| Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 175 | 250 | 70 | 99.5 |
| THF | 160 | 200 | 58 | 97.2 |
| Acetonitrile | 180 | 300 | 65 | 98.7 |
Industrial-Scale Methylamination
Reagent Optimization
Replacing traditional HBr/H₂O₂ with CH₃NH₂/K₂CO₃ in the methylamination step reduced reaction time from 80 to 15 hours. This shift minimized oxidative byproducts and improved atom economy.
Critical parameters :
-
Methylamine concentration : 40% aqueous solution
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Base : Potassium carbonate (2 equiv)
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Temperature : 50–60°C
Impurity Profiling and Control
Industrial batches identified three primary impurities:
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Over-methylated derivative (2.1%): Mitigated by stoichiometric control.
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Unreacted 2-chlorobenzonitrile (0.8%): Removed via aqueous washes.
Post-synthesis, aqueous base washing (pH 10–12) reduced residual inorganic salts, lowering the ignition residue from 3.00% to <0.10%.
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride in complex matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode is recommended. Use a C18 column (e.g., 2.1 × 100 mm, 2.6 μm) with a gradient mobile phase (0.1% formic acid in water and acetonitrile). Validation parameters include linearity (0.1–50 ng/mL), limit of detection (0.03 ng/mL), and recovery rates (85–95%) in wastewater or biological samples .
Q. How is this compound structurally characterized to confirm its identity?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze H and C spectra for characteristic signals (e.g., cyclopentanol proton at δ 1.5–2.0 ppm, methylimino group at δ 2.8–3.1 ppm).
- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and confirm stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 274.2 (CHClNO) .
Q. What synthetic routes are reported for this compound, and how can purity be optimized?
- Methodology : Synthesize via condensation of 2-chlorobenzaldehyde with methylamine and cyclopentanol under acidic conditions. Purify via recrystallization in ethanol/water (3:1) to achieve ≥98% purity. Monitor intermediates using thin-layer chromatography (TLC, silica gel 60 F) with ethyl acetate/hexane (1:2) as the mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound across different studies?
- Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, the methylimino group’s coupling with the cyclopentanol ring can be confirmed via NOESY. Compare results with USP Reference Standard A (this compound) to validate assignments .
Q. What experimental strategies mitigate instability during storage and handling?
- Methodology : Store at -20°C in amber vials under inert gas (argon). Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : Treat with 3% HO at 25°C for 48 hours.
- Analyze degradation products via LC-MS/MS to identify major pathways (e.g., imine bond cleavage) .
Q. How can impurity profiling be standardized for pharmacopeial compliance?
- Methodology : Use USP Ketamine Hydrochloride RS and Related Compound A RS as benchmarks. Employ a validated HPLC method (USP L51 column, 250 × 4.6 mm, 5 μm) with UV detection at 220 nm. Quantify impurities (e.g., deschloro derivatives) at ≤0.1% per ICH Q3A guidelines .
Q. What computational approaches predict the compound’s reactivity in novel synthetic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
